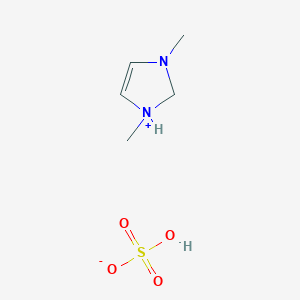![molecular formula C11H19NO3S B14337746 Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)
Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate is an organic compound with the molecular formula C11H19NO3S. This compound is notable for its unique structure, which includes a pyrrolidine ring and a methylsulfanyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a methylthiol reacts with a suitable electrophile.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism by which Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and targets can vary based on the specific application and biological context.
相似化合物的比较
Similar Compounds
Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate: Similar in structure but may have different substituents on the pyrrolidine ring.
Ethyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate: An ethyl ester analog.
Methyl 1-[2-methyl-3-(ethylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate: An ethylsulfanyl analog.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methylsulfanyl group, in particular, can participate in unique chemical reactions compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C11H19NO3S |
|---|---|
分子量 |
245.34 g/mol |
IUPAC 名称 |
methyl 1-(2-methyl-3-methylsulfanylpropanoyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H19NO3S/c1-8(7-16-3)10(13)12-6-4-5-9(12)11(14)15-2/h8-9H,4-7H2,1-3H3 |
InChI 键 |
QIDHYXZIKNWIKJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CSC)C(=O)N1CCCC1C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine](/img/structure/B14337665.png)
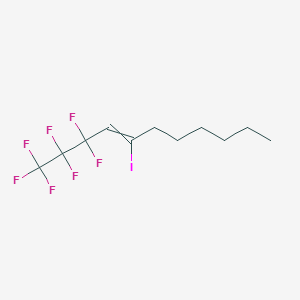
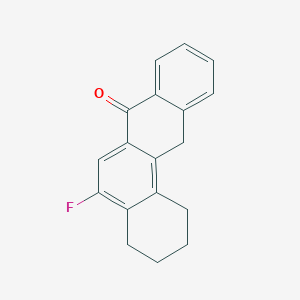
![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)
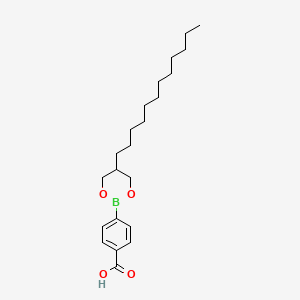


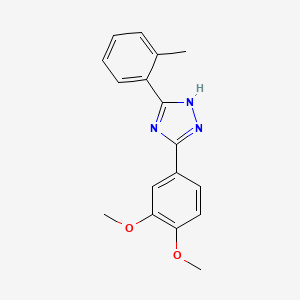
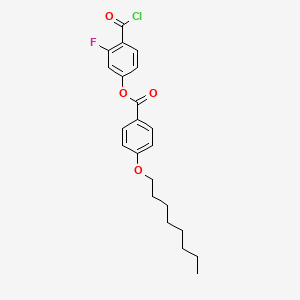


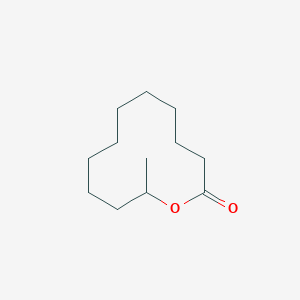
![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)
